

Application Notes and Protocols for the Quantification of Nothofagin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nothofagin	
Cat. No.:	B1679979	Get Quote

Introduction

Nothofagin is a dihydrochalcone, a type of natural phenol, predominantly isolated from Rooibos (Aspalathus linearis)[1]. It is recognized for its significant antioxidant and anti-inflammatory properties[1][2]. Nothofagin has been shown to ameliorate various inflammatory responses by downregulating NF-kB translocation through the blockage of calcium influx[1]. Accurate quantification of nothofagin in plant extracts is crucial for the quality control of herbal products, standardization of extracts for research purposes, and the development of new therapeutic agents. These application notes provide detailed protocols for the extraction and quantification of nothofagin from plant materials, primarily focusing on High-Performance Liquid Chromatography (HPLC) based methods.

Data Presentation: Nothofagin Content in Aspalathus linearis

The concentration of **nothofagin** can vary significantly based on the processing of the plant material. The following tables summarize quantitative data from studies on Rooibos.

Table 1: **Nothofagin** and Aspalathin Content in Unfermented and Fermented Rooibos Samples

Sample	Nothofagin (g/100 g of plant material)	Aspalathin (g/100 g of plant material)
Unfermented Rooibos	0.45 - 0.72	4.67 - 9.96
Fermented Rooibos	0.09 - 0.28	0.44 - 2.82

Source: Adapted from a study on the quantification of quality parameters for green rooibos.[3]

Table 2: Average Nothofagin Content in Green vs. Fermented Rooibos Extracts

Extract Type	Average Nothofagin Content (g/kg Dry Weight)
Green Rooibos Extract	8.0
Fermented Rooibos Extract	0.7

Source: Data compiled from a review on the efficacy of aspalathin and other related phytochemicals.[4]

Experimental Protocols

Protocol 1: Extraction of Nothofagin from Plant Material

This protocol outlines a general procedure for the extraction of **nothofagin** from dried and milled plant leaves, such as Aspalathus linearis.

- 1. Materials and Reagents:
- Dried, finely ground plant material (e.g., Rooibos leaves)
- Reagent-grade water
- Ethanol (80%)
- · Boiling water bath or heating mantle
- Filtration apparatus (e.g., Whatman No. 1 filter paper)

- Rotary evaporator (optional)
- Freeze-dryer (optional)
- 2. Extraction Procedure:
- Weigh 150 g of milled plant material.
- Prepare a crude hot-water extract by adding 1.5 L of boiling water to the plant material[5].
- Alternatively, for enhanced extraction, an 80% ethanol-water mixture can be utilized[4].
- Maintain the extraction mixture at a high temperature (e.g., 93°C) for a defined period, such as 30 minutes, with continuous stirring[4].
- After extraction, allow the mixture to cool slightly and then filter it to separate the solid plant residue from the liquid extract.
- For concentration, the solvent can be removed using a rotary evaporator under reduced pressure.
- The resulting concentrated extract can be freeze-dried to obtain a stable powder for longterm storage and analysis.
- For High-Performance Countercurrent Chromatography (HPCCC), sample loading can be improved by removing ethanol-insoluble matter from the polyphenol-enriched extract[6][7].

Protocol 2: Quantification of Nothofagin by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This protocol is adapted from a validated method for the rapid quantification of major flavonoids in Rooibos.[5][6]

- 1. Instrumentation and Columns:
- HPLC system with a gradient pump, autosampler, and Diode-Array Detector (DAD).

- Column: Poroshell SB-C18 (50 mm x 4.6 mm i.d., 2.7 μm) or a similar C18 column[5].
- 2. Reagents and Standards:
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (0.1%)
- · Nothofagin analytical standard
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- 3. Chromatographic Conditions:
- Mobile Phase A: 0.1% aqueous formic acid[5]
- Mobile Phase B: Acetonitrile with 0.1% formic acid[5]
- Flow Rate: 1.0 mL/min[5]
- Column Temperature: 30°C[3]
- Detection: UV-Vis spectra recorded from 220 to 450 nm, with quantification at a specific wavelength (e.g., 288 nm for dihydrochalcones)[5].
- Injection Volume: 20 μL
- Gradient Program:
 - 0-10 min: 12.4-16.6% B
 - 10-10.5 min: 16.6-80% B
 - 10.5-11.5 min: 80% B
 - o 11.5-12 min: 80-12.4% B

12-16 min: 12.4% B[5]

• Total Analysis Time: 16 minutes[5][6]

4. Sample and Standard Preparation:

• Prepare a stock solution of the **nothofagin** standard at approximately 1 mg/mL in DMSO[5].

 Create a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to generate a calibration curve.

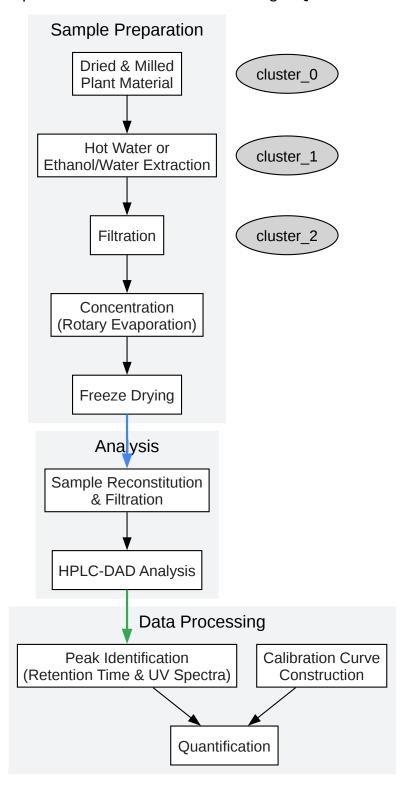
• Dissolve the dried plant extract in a suitable solvent (e.g., 50% methanol or the initial mobile phase) to a known concentration.

 Filter all samples and standards through a 0.22 μm syringe filter before injection into the HPLC system[8].

5. Data Analysis:

• Identify the **nothofagin** peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with that of the authentic standard[5].

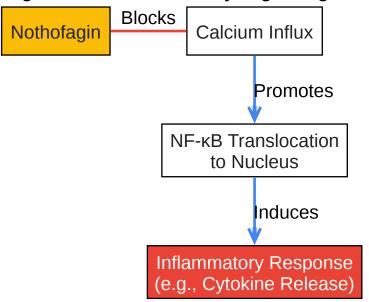
 Construct a calibration curve by plotting the peak area of the standard against its concentration.


• Quantify the amount of **nothofagin** in the sample by interpolating its peak area on the calibration curve.

Visualizations

Experimental Workflow for Nothofagin Quantification

Experimental Workflow for Nothofagin Quantification


Click to download full resolution via product page

Caption: Workflow for quantifying **nothofagin** in plant extracts.

Simplified Signaling Pathway of Nothofagin's Antiinflammatory Action

Click to download full resolution via product page

Caption: **Nothofagin** blocks calcium influx to inhibit NF-kB.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New Insights into the Efficacy of Aspalathin and Other Related Phytochemicals in Type 2 Diabetes—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]

- 6. Isolation of aspalathin and nothofagin from rooibos (Aspalathus linearis) using highperformance countercurrent chromatography: sample loading and compound stability considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of aspalathin and nothofagin from rooibos (Aspalathus linearis) using highperformance countercurrent chromatography: sample loading and compound stability considerations. | Sigma-Aldrich [sigmaaldrich.com]
- 8. On-line pre-column FRAP-based antioxidant reaction coupled with HPLC-DAD-TOF/MS for rapid screening of natural antioxidants from different parts of Polygonum viviparum PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Quantification of Nothofagin in Plant Extracts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679979#nothofagin-quantification-in-plant-extracts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com